Ethyl 4-(4-hydroxycyclohexyl)butanoate
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Overview
Description
Ethyl 4-(4-hydroxycyclohexyl)butanoate is an organic compound with the molecular formula C₁₂H₂₂O₃. It is an ester derived from the reaction between 4-(4-hydroxycyclohexyl)butanoic acid and ethanol. This compound is known for its unique structure, which includes a cyclohexyl ring and a butanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-hydroxycyclohexyl)butanoate typically involves the esterification of 4-(4-hydroxycyclohexyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-(4-hydroxycyclohexyl)butanoic acid+ethanolacid catalystethyl 4-(4-hydroxycyclohexyl)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-hydroxycyclohexyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(4-hydroxycyclohexyl)butanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Major Products Formed
Hydrolysis: 4-(4-hydroxycyclohexyl)butanoic acid and ethanol.
Reduction: 4-(4-hydroxycyclohexyl)butanol.
Oxidation: 4-(4-oxocyclohexyl)butanoate.
Scientific Research Applications
Ethyl 4-(4-hydroxycyclohexyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(4-hydroxycyclohexyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-(4-hydroxycyclohexyl)butanoic acid, which may interact with biological pathways to exert its effects. The hydroxyl group on the cyclohexyl ring can also participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Ethyl 4-(4-hydroxycyclohexyl)butanoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybutanoate: Lacks the cyclohexyl ring, making it less complex in structure.
Ethyl 4-(4-oxocyclohexyl)butanoate: Contains a ketone group instead of a hydroxyl group on the cyclohexyl ring, leading to different chemical reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
This compound stands out due to its unique combination of a cyclohexyl ring and a butanoate ester group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
116941-08-3 |
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Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 4-(4-hydroxycyclohexyl)butanoate |
InChI |
InChI=1S/C12H22O3/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h10-11,13H,2-9H2,1H3 |
InChI Key |
DFOWMGNJIGRYCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1CCC(CC1)O |
Origin of Product |
United States |
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